1-Chloro-3-diazo-1-ethoxypropan-2-one
Description
1-Chloro-3-diazo-1-ethoxypropan-2-one is a highly specialized organochlorine compound featuring a ketone backbone substituted with a chloro group, an ethoxy group at position 1, and a diazo (-N₂) group at position 3. However, direct experimental data on its physical properties (e.g., boiling point, density) or synthesis protocols are notably absent in the provided evidence, necessitating inferences from structural analogs.
Properties
CAS No. |
13984-37-7 |
|---|---|
Molecular Formula |
C5H7ClN2O2 |
Molecular Weight |
162.573 |
IUPAC Name |
(Z)-3-chloro-1-diazonio-3-ethoxyprop-1-en-2-olate |
InChI |
InChI=1S/C5H7ClN2O2/c1-2-10-5(6)4(9)3-8-7/h3,5H,2H2,1H3/b4-3- |
InChI Key |
COSLXJANWSCVAG-ARJAWSKDSA-N |
SMILES |
CCOC(C(=C[N+]#N)[O-])Cl |
Synonyms |
2-Propanone, 1-chloro-3-diazo-1-ethoxy- |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-3-diazo-1-ethoxypropan-2-one typically involves the reaction of ethyl chloroacetate with diazomethane. The reaction conditions often require a controlled environment to ensure the safe handling of diazomethane, which is a highly reactive and potentially hazardous reagent. Industrial production methods may involve the use of specialized equipment to handle and contain the reactive intermediates and products .
Chemical Reactions Analysis
1-Chloro-3-diazo-1-ethoxypropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions, forming cyclic compounds. Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Chloro-3-diazo-1-ethoxypropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Chloro-3-diazo-1-ethoxypropan-2-one involves its reactivity with various molecular targets. The diazo group can act as a source of nitrogen, participating in nitrogen transfer reactions. The chloro group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The ethoxy group can participate in esterification and other reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of diazo, ethoxy, and chloro substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Key Properties of 1-Chloro-3-diazo-1-ethoxypropan-2-one and Analogs
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